molecular formula C20H23FN6O2S B2915924 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide CAS No. 941897-17-2

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2915924
CAS No.: 941897-17-2
M. Wt: 430.5
InChI Key: IQRBADGVVGVGLV-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide is an intricate organic compound. It's notable for its unique structure, which combines multiple functional groups and heterocyclic components, making it a fascinating subject of study in medicinal chemistry and various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process:

  • Starting with the preparation of the pyrazolo[3,4-d]pyrimidine core.

  • Introduction of the ethylthio group at the sixth position of the pyrazolopyrimidine ring.

  • Subsequent morpholine ring addition to the fourth position.

  • Coupling with 3-fluorobenzoyl chloride to achieve the final benzamide structure.

Industrial Production Methods: While detailed industrial methods are often proprietary, the scaling up of such syntheses typically involves optimization of reaction conditions, such as temperature control, solvent choice, and purification techniques like chromatography or recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidative transformations, particularly at the ethylthio group, converting it to sulfoxide or sulfone derivatives.

  • Reduction: The nitro or carbonyl functionalities could potentially be reduced using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The aromatic fluoride can be a site for nucleophilic aromatic substitution, where nucleophiles like amines or thiols can replace the fluoride under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Base-catalyzed conditions using strong nucleophiles.

Major Products Formed: Depending on the reaction type, various derivatives can be formed:

  • Oxidized Products: Sulfoxides, sulfones.

  • Reduced Products: Corresponding amines or alcohols.

  • Substituted Products: Aryl-substituted compounds with diverse functional groups.

Scientific Research Applications

This compound's complex structure and functional group diversity make it highly valuable in research:

  • Chemistry: As a precursor for further synthetic modifications or as a ligand in coordination chemistry.

  • Biology: Potential roles in enzyme inhibition or interaction studies due to its heterocyclic nature.

  • Medicine: Investigated for pharmacological activities, possibly targeting kinase pathways or serving as a scaffold for drug development.

  • Industry: Used in material science for developing specialized coatings or as a catalyst in certain reactions.

Mechanism of Action

Mechanism: This compound's mechanism of action is heavily dependent on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their function.

Molecular Targets and Pathways:

  • Could target kinase pathways or other enzymatic functions due to its heterocyclic structure.

  • Might interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

  • N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

  • N-(2-(6-(ethylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

  • N-(2-(6-(methylsulfonyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide

This brief overview showcases the multifaceted nature of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide in various domains. Quite a compound, right?

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-8-10-29-11-9-26)16-13-23-27(18(16)25-20)7-6-22-19(28)14-4-3-5-15(21)12-14/h3-5,12-13H,2,6-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRBADGVVGVGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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